9-Hydroxyandrost-4-ene-3,17-dione

Description

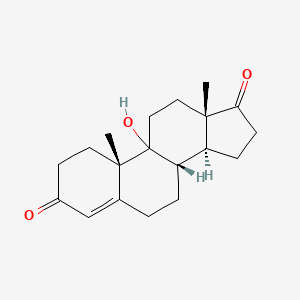

9-Hydroxyandrost-4-ene-3,17-dione (9OH-AD; systematic name: 9α-hydroxy-4-androstene-3,17-dione) is a key steroidal intermediate in the microbial biotransformation of phytosterols to pharmaceutical precursors. Structurally, it features a hydroxyl group at the C9 position, a ketone at C3 and C17, and a Δ⁴ double bond between C4 and C5 (Fig. 1) . This compound is primarily synthesized via microbial oxidation using Mycobacterium neoaurum and related species, where 9α-hydroxylation is catalyzed by 3-ketosteroid-9α-hydroxylase (Ksh) . Its industrial significance lies in its role as a precursor for corticosteroids, anti-inflammatory agents, and other modified steroids .

Properties

IUPAC Name |

(8S,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVJSSWZSJOGL-DUUFSRSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971388 | |

| Record name | 9-Hydroxyandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-62-3 | |

| Record name | 9-Hydroxyandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fermentation and Substrate Utilization

Phytosterols, plant-derived sterols, serve as the primary substrate for 9-OHAD production. Microbial strains such as Mycolicibacterium and Mycobacterium fortuitum oxidize phytosterols into 9-OHAD via side-chain degradation and hydroxylation. For example, Mycolicibacterium converted 20 g/L phytosterol to 10.8 g/L 9-OHAD in shake flasks, while M. fortuitum achieved 12.21 g/L in optimized bioreactors.

Table 1: Microbial Strains and Yields

Extraction and Solvent Selection

Post-fermentation, 9-OHAD is extracted from the culture broth using aprotic solvents. Aromatic hydrocarbons (e.g., toluene) or organochlorine solvents (e.g., dichloromethane) are preferred for their high partition coefficients. After extraction, dehydration of 9α-hydroxyandrost-4-en-3,17-dione is achieved using mineral acids like orthophosphoric or chloric acid (1–10 mol per mol substrate).

Genetic Engineering for Enhanced Yield

Trehalose Pathway Modulation

In Mycolicibacterium, deleting genes TreS, TreY, OtsA, LpqY, and SugC altered trehalose biosynthesis, increasing cell permeability. This raised extracellular 9-OHAD from 12% to 32.1% and total yield by 63.7%. TLC analysis confirmed that reduced trehalose elevated tetramycolyl arabinogalactan (TMM), facilitating product secretion.

Blocking Δ1-Dehydrogenation

M. fortuitum harbors five 3-ketosteroid-Δ1-dehydrogenases (KstDs), with KstD2 and KstD3 being primary contributors to 9-OHAD degradation. Deleting all five kstDs (MFΔkstD strain) stabilized 9-OHAD, boosting yield by 42.57%. Further knockout of opccr and overexpression of hsd4A reduced by-product 9-OHHP by 90.14% purity.

Table 2: Genetic Modifications and Outcomes

| Modification | Effect on 9-OHAD | By-Product Reduction | Source |

|---|---|---|---|

| ΔTreS/TreY/OtsA/LpqY/SugC | +63.7% yield | 4-AD eliminated | |

| ΔkstD1-5 | +42.57% yield | - | |

| Δopccr + hsd4A overexpression | Purity ↑ to 90.14% | 9-OHHP eliminated |

Hybrid Chemical-Microbial Methods

A 2017 study demonstrated a hybrid route where 9-OHAD was chemically modified to betamethasone. The 16β-methyl group was introduced using 2-chlorovinyl ethyl ether, avoiding toxic KCN/HOAc. Subsequent fermentation enabled 1,2-dehydrogenation with Absidia coerulea, achieving a 22.9% overall yield. This approach highlights 9-OHAD’s versatility as an intermediate.

Downstream Processing and Purification

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into other valuable intermediates and final products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents, such as bromine (Br2) and chlorine (Cl2), can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include androsta-4,9(11)-diene-3,17-dione and androsta-4,8(9)-diene-3,17-dione, which are key intermediates in the synthesis of physiologically active compounds.

Scientific Research Applications

Biotechnological Applications

2.1 Microbial Production

The production of 9-OHAD from phytosterols using microorganisms has been extensively studied. For instance, Mycolicibacterium species have been engineered to enhance their cell permeability and increase the yield of 9-OHAD. A recent study demonstrated a 63.7% increase in yield by manipulating genetic pathways related to trehalose biosynthesis, which improved cell wall permeability and reduced by-product formation .

2.2 Enzymatic Transformations

Enzymatic hydroxylation of steroids is another application where 9-OHAD serves as a precursor. Various fungi have been utilized to biotransform androst-4-en-3,17-dione into hydroxylated derivatives, showcasing the versatility of 9-OHAD in producing complex steroid structures .

Pharmaceutical Applications

3.1 Steroid Synthesis

9-OHAD is a key intermediate in synthesizing corticosteroids and other therapeutic agents. It can be transformed into compounds like hydrocortisone and prednisone, which are widely used in treating inflammatory conditions and hormonal imbalances .

3.2 Cancer Treatment

Some studies suggest that derivatives of 9-OHAD may have potential applications in cancer therapy. For example, its conversion products have been investigated for their efficacy against breast cancer cells . This highlights the compound's potential role in developing targeted cancer treatments.

Case Studies

Mechanism of Action

The mechanism by which 9-Hydroxyandrost-4-ene-3,17-dione exerts its effects involves its interaction with specific molecular targets and pathways. As a glucocorticoid precursor, it influences the production of cortisol, a hormone that regulates various physiological processes, including immune response and metabolism. The compound binds to glucocorticoid receptors, leading to the activation of anti-inflammatory and immunosuppressive pathways.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 9OH-AD with Key Androsteroids

Key Observations:

- C9 Hydroxylation : Unique to 9OH-AD, this group enables further oxidation to 3-hydroxy-9,10-secoandrost-1,3,5(10)-triene-9,17-dione (3-HSA), a step critical for side-chain cleavage in corticosteroid synthesis .

- Double Bonds : The Δ⁴ bond in 9OH-AD and AD is essential for substrate recognition by steroid-transforming enzymes, while ADD’s Δ¹ bond enhances reactivity for D-ring modifications .

9OH-AD vs. AD and ADD

- 9OH-AD : Produced via a two-step microbial process: (1) phytosterol side-chain degradation to AD, followed by (2) 9α-hydroxylation by Ksh . Optimal yields require HP-β-CD-resting cell systems to enhance substrate solubility and enzyme activity .

- AD : Generated during phytosterol degradation via cholesterol oxidase and Δ¹-dehydrogenase. Lacks 9α-hydroxylation, making it a terminal product in strains with deficient Ksh .

- ADD : Formed from AD via Δ¹-dehydrogenation by 3-ketosteroid-Δ¹-dehydrogenase (KstD). ADD accumulates in Ksh-deficient mutants, whereas 9OH-AD production requires functional Ksh .

Q & A

Q. What are the primary microbial systems used for the biotransformation of phytosterols to 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD)?

Answer: The HP-β-CD-resting cell reaction system, particularly with Rhodococcus and Mycobacterium strains, is widely employed. This system enhances substrate solubility and microbial activity by cyclodextrin-mediated sterol solubilization. Key factors include oxygen transfer, substrate-to-biocatalyst ratio, and incubation temperature. For example, Mycobacterium sp. LY-1 achieves higher yields under optimized C/N ratios and controlled pH .

Q. How is 9α-OH-AD identified and quantified in complex biological matrices?

Answer: High-performance liquid chromatography (HPLC) with UV detection (240–260 nm) is standard for quantification. Confirmatory analysis uses qNMR (quantitative nuclear magnetic resonance) for structural validation, especially when distinguishing 9α-OH-AD from isomers like 19-hydroxyandrost-4-ene-3,17-dione. Mass spectrometry (LC-MS/MS) is recommended for trace-level detection in metabolic studies .

Q. What are the common intermediates in the microbial degradation of steroids to 9α-OH-AD?

Answer: Androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (ADD) are critical intermediates. Rhodococcus strains hydroxylate AD at the C9 position via 3-ketosteroid 9α-hydroxylase (KSH), while ADD undergoes spontaneous B-ring opening to form 3-hydroxy-9,10-secoandrost-1,3,5(10)-triene-9,17-dione (3HSA), a side product .

Advanced Research Questions

Q. How do substrate specificity and enzyme kinetics of 3-ketosteroid 9α-hydroxylase (KSH) influence 9α-OH-AD yield?

Answer: KSH in Rhodococcus rhodochrous DSM 43269 exhibits strict specificity for 3-ketosteroids (e.g., AD, testosterone) but excludes 3α/β-hydroxysteroids. Kinetic studies show a Km of 15 µM for AD. Mutagenesis of KshA1 (terminal oxygenase) in R. erythropolis SQ1 improves catalytic efficiency by 30% under oxygen-limited conditions .

Q. What experimental strategies resolve contradictions in residue analysis of 9α-OH-AD and related steroids?

Answer: Contradictions arise from matrix effects (e.g., animal tissues vs. microbial cultures) and cross-reactivity in immunoassays. A multi-analyte LC-MS/MS method with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-9α-OH-AD) is recommended. For enzymatic studies, use purified KSH and control for cofactor (NADPH) availability to minimize false positives .

Q. How can metabolic engineering enhance 9α-OH-AD production in non-native microbial hosts?

Answer: Heterologous expression of kshA (oxygenase) and kshB (reductase) in E. coli or Bacillus subtilis requires codon optimization and co-expression of cytochrome P450 reductases. Modular metabolic engineering in Mycobacterium sp. LY-1 increased titers by 40% via knockout of competing pathways (e.g., 17β-HSD) .

Methodological Challenges and Data Interpretation

Q. What are the limitations of using resting cells versus growing cultures for 9α-OH-AD synthesis?

Answer: Resting cells (e.g., HP-β-CD system) reduce byproduct formation but require exogenous NADH regeneration. Growing cultures enable higher biomass but may degrade 9α-OH-AD via endogenous oxidases. A fed-batch hybrid approach balances productivity and stability, achieving ~85% conversion efficiency .

Q. How does the chemical instability of 9α-OH-AD impact storage and experimental reproducibility?

Answer: 9α-OH-AD degrades in aqueous solutions (t1/2 = 72 h at 4°C). Store lyophilized at -80°C under inert gas. For in vitro assays, use fresh solutions with antioxidants (e.g., 1 mM ascorbate) and avoid light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.